molecular formula C19H28NO2+ B12735113 1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium CAS No. 789440-04-6

1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium

Katalognummer: B12735113
CAS-Nummer: 789440-04-6
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: DYFZSSXWZMKONZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium is a complex organic compound that features a pyrrolidinium core with a cyclopentylphenylacetyl group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium typically involves multiple steps, starting with the preparation of the cyclopentylphenylacetyl precursor. This precursor is then reacted with a pyrrolidinium derivative under specific conditions to form the final compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired reaction pathway.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentylphenylacetyl derivatives: Compounds with similar structural motifs but different substituents.

    Pyrrolidinium-based compounds: Other pyrrolidinium derivatives with varying functional groups.

Uniqueness

1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium stands out due to its unique combination of a cyclopentylphenylacetyl group and a pyrrolidinium core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

789440-04-6

Molekularformel

C19H28NO2+

Molekulargewicht

302.4 g/mol

IUPAC-Name

(1-methylpyrrolidin-1-ium-1-yl)methyl 2-cyclopentyl-2-phenylacetate

InChI

InChI=1S/C19H28NO2/c1-20(13-7-8-14-20)15-22-19(21)18(17-11-5-6-12-17)16-9-3-2-4-10-16/h2-4,9-10,17-18H,5-8,11-15H2,1H3/q+1

InChI-Schlüssel

DYFZSSXWZMKONZ-UHFFFAOYSA-N

Kanonische SMILES

C[N+]1(CCCC1)COC(=O)C(C2CCCC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.